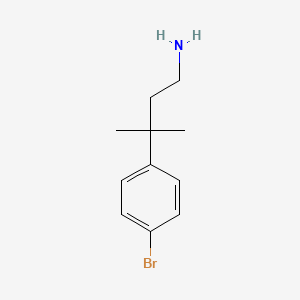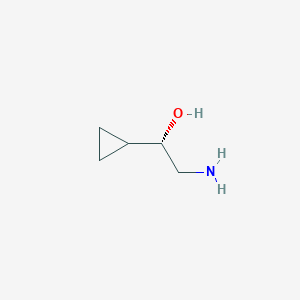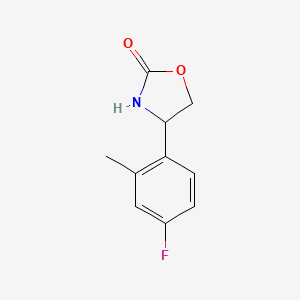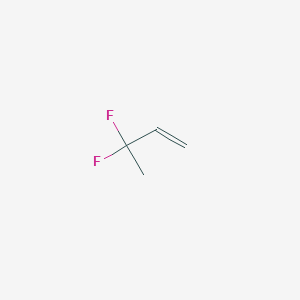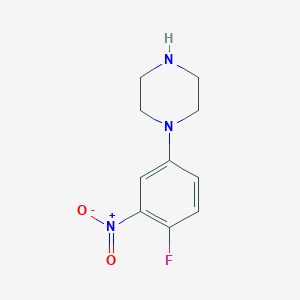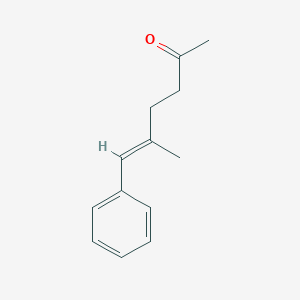
5-Methyl-6-phenylhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-phenylhex-5-en-2-one: is an organic compound with the molecular formula C13H16O It is characterized by a hexenone structure with a phenyl group and a methyl group attached to the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenylhex-5-en-2-one typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde and 4-methylpent-3-en-2-one. This reaction is usually catalyzed by a base such as sodium hydroxide.
Dehydration: The aldol product undergoes dehydration to form the desired enone structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Methyl-6-phenylhex-5-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the enone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylhexenones.
Scientific Research Applications
5-Methyl-6-phenylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenylhex-5-en-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-phenylhex-5-en-2-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.
6-Phenylhex-5-en-2-one: Lacks the methyl group at the 5-position.
5-Methyl-6-phenylhexane-2-one: Contains a saturated hexane chain instead of an unsaturated hexene chain.
Uniqueness
5-Methyl-6-phenylhex-5-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its enone structure allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(E)-5-methyl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C13H16O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3/b11-10+ |
InChI Key |
XVNOAJAMHLIWKU-ZHACJKMWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CCC(=O)C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


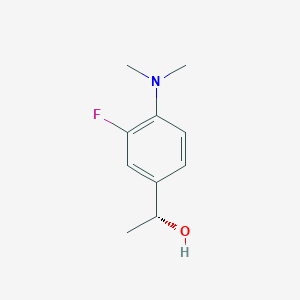
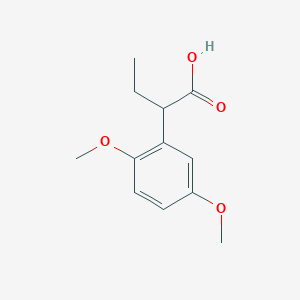
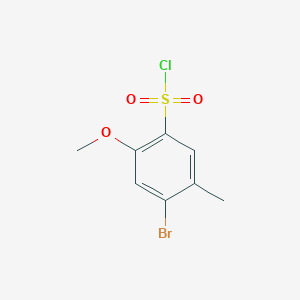
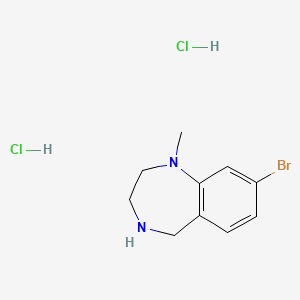
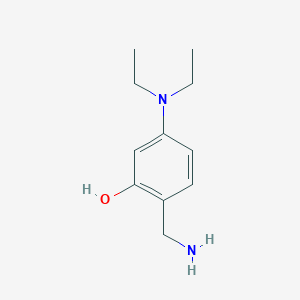
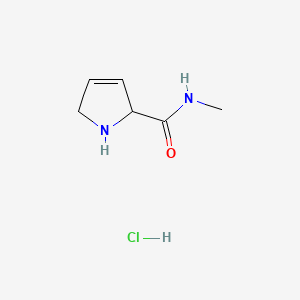
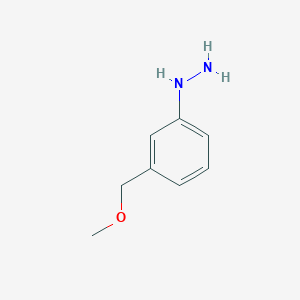
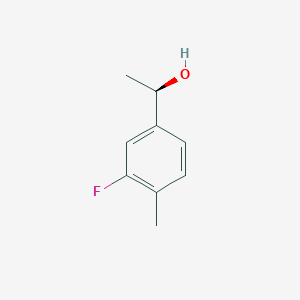
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
